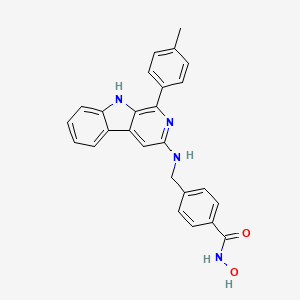

Hdac3-IN-3

Descripción

BenchChem offers high-quality Hdac3-IN-3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hdac3-IN-3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C26H22N4O2 |

|---|---|

Peso molecular |

422.5 g/mol |

Nombre IUPAC |

N-hydroxy-4-[[[1-(4-methylphenyl)-9H-pyrido[3,4-b]indol-3-yl]amino]methyl]benzamide |

InChI |

InChI=1S/C26H22N4O2/c1-16-6-10-18(11-7-16)24-25-21(20-4-2-3-5-22(20)28-25)14-23(29-24)27-15-17-8-12-19(13-9-17)26(31)30-32/h2-14,28,32H,15H2,1H3,(H,27,29)(H,30,31) |

Clave InChI |

FKOFCAHTEAXSJK-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)C2=C3C(=CC(=N2)NCC4=CC=C(C=C4)C(=O)NO)C5=CC=CC=C5N3 |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Action of HDAC3 Inhibitors: A Technical Guide

Disclaimer: The initial request specified a molecule, "Hdac3-IN-3." A thorough search of publicly available scientific literature and databases did not yield any information on a compound with this designation. Therefore, this guide will provide an in-depth overview of the general mechanism of action of Histone Deacetylase 3 (HDAC3) inhibitors, using well-characterized, publicly documented inhibitors as examples. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to HDAC3

Histone Deacetylase 3 (HDAC3) is a critical epigenetic regulator belonging to the Class I family of HDACs. These enzymes catalyze the removal of acetyl groups from the lysine residues of both histone and non-histone proteins. This deacetylation process plays a pivotal role in the regulation of gene expression, chromatin structure, and the function of various proteins involved in key cellular processes.

HDAC3 does not function in isolation but is a core component of several large multiprotein co-repressor complexes, most notably the Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT) complexes. The association with these complexes is crucial for the enzymatic activity of HDAC3. Through its deacetylase activity, HDAC3 is implicated in a multitude of physiological and pathological processes, including inflammation, metabolic regulation, cell cycle control, and neurodegeneration. Its dysregulation has been linked to various diseases, particularly cancer, making it a significant target for therapeutic intervention.

General Mechanism of Action of HDAC3 Inhibitors

HDAC3 inhibitors are small molecules designed to interact with the active site of the HDAC3 enzyme, thereby preventing it from removing acetyl groups from its substrates. The general mechanism involves the inhibitor binding to the zinc ion within the catalytic domain of HDAC3, which is essential for its deacetylase activity. This inhibition leads to a state of hyperacetylation of both histone and non-histone proteins.

The consequences of HDAC3 inhibition are multifaceted:

-

Chromatin Remodeling and Gene Expression: Increased acetylation of histone tails neutralizes their positive charge, leading to a more relaxed chromatin structure (euchromatin). This "open" chromatin allows for greater accessibility of transcription factors to DNA, resulting in the altered expression of genes that regulate critical cellular functions such as apoptosis, cell cycle arrest, and differentiation.

-

Modulation of Non-Histone Protein Activity: Many non-histone proteins are also substrates of HDAC3. Inhibition of HDAC3 leads to their hyperacetylation, which can alter their stability, localization, and interaction with other proteins. Key non-histone targets include transcription factors like NF-κB and STAT3, which are central to inflammatory and oncogenic signaling pathways.

Quantitative Data for Representative HDAC3 Inhibitors

The following tables summarize the in vitro potency and selectivity of several well-characterized HDAC3 inhibitors. This data is crucial for comparing the biochemical activity of different compounds and for guiding the design of cellular and in vivo experiments.

| Inhibitor | Target(s) | IC50 (nM) | Notes | Reference(s) |

| MI-192 | HDAC2, HDAC3 | 30 (HDAC2), 16 (HDAC3) | Selective for HDAC2 and HDAC3 over other HDAC isoforms. Induces apoptosis in myeloid leukemic cells. | [1][2] |

| BG45 | HDAC3, HDAC1, HDAC2 | 289 (HDAC3), 2000 (HDAC1), 2200 (HDAC2) | Preferentially inhibits HDAC3. Induces caspase-dependent apoptosis in multiple myeloma cells. | [3][4][5][6][7] |

| RGFP966 | HDAC3 | 80 | Highly selective for HDAC3 with no significant inhibition of other HDACs at concentrations up to 15 µM. Brain-penetrant. | [8][9][10][11] |

Table 1: In Vitro Potency of Representative HDAC3 Inhibitors

| Inhibitor | Cellular Effect(s) | Cell Lines | Concentration Range | Reference(s) |

| MI-192 | Induces apoptosis and differentiation | U937, HL60, Kasumi-1 | 0.15 - 1 µM | [1] |

| BG45 | Inhibits cell growth, induces apoptosis | Multiple Myeloma (MM) cell lines (e.g., MM.1S) | 1.875 - 30 µM | [3] |

| RGFP966 | Decreases PD-L1 expression | Pancreatic cancer cells | Not specified | [8] |

Table 2: Cellular Activity of Representative HDAC3 Inhibitors

| Inhibitor | Animal Model | Dosing | Effect(s) | Reference(s) |

| MI-192 | Mouse model of photothrombotic stroke | 40 mg/kg, i.p. daily for 3 days | Neuroprotective effects, reduced infarct volume. | [1] |

| BG45 | Mouse xenograft model of multiple myeloma (MM.1S cells) | 15 - 50 mg/kg, i.p. 5 days/week for 3 weeks | Inhibits tumor growth, enhances the effect of bortezomib. | [3] |

Table 3: In Vivo Efficacy of Representative HDAC3 Inhibitors

Key Signaling Pathways Modulated by HDAC3 Inhibitors

HDAC3 is a critical regulator of several signaling pathways implicated in cancer and inflammatory diseases. By inhibiting HDAC3, these pathways can be modulated to achieve therapeutic effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. HDAC3 has been shown to deacetylate the p65 subunit of NF-κB, which is required for its full transcriptional activity.[3] Inhibition of HDAC3 leads to the hyperacetylation of p65, which can attenuate its ability to activate the transcription of pro-inflammatory and anti-apoptotic genes.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is a hallmark of many cancers. HDAC3 can deacetylate STAT3, which is thought to be important for its transcriptional activity.[9] Inhibition of HDAC3 leads to STAT3 hyperacetylation, which can disrupt its function and lead to the downregulation of its target genes, including those involved in cell survival like Mcl-1.

Experimental Protocols

The characterization of HDAC3 inhibitors involves a series of biochemical and cell-based assays, followed by in vivo studies. Below are detailed methodologies for key experiments.

Fluorometric HDAC3 Activity Assay

This assay is used to determine the in vitro potency (e.g., IC50) of a compound against the HDAC3 enzyme.

Materials:

-

Recombinant human HDAC3/NCoR2 complex

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in assay buffer with Trichostatin A)

-

Test compound (HDAC3 inhibitor)

-

Positive control inhibitor (e.g., Trichostatin A)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well black microplate, add the test compound dilutions, positive control, and vehicle control (e.g., DMSO).

-

Add the recombinant HDAC3/NCoR2 enzyme to all wells except for the no-enzyme control wells.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution to all wells. The developer cleaves the deacetylated substrate, releasing the fluorescent AMC group.

-

Incubate the plate at 37°C for 15-30 minutes.

-

Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay measures the effect of an HDAC3 inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (HDAC3 inhibitor)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle-treated control wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate to ensure complete solubilization.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot for Histone Acetylation

This technique is used to assess the effect of an HDAC3 inhibitor on the acetylation status of histones in cells.

Materials:

-

Cancer cell line of interest

-

Test compound (HDAC3 inhibitor)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat the cells with the test compound at various concentrations for a specific time.

-

Harvest the cells and lyse them using lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the acetylated histone overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Re-probe the membrane with an antibody against total histone H3 as a loading control.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of an HDAC3 inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Test compound (HDAC3 inhibitor) formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection).

-

Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Experimental and Logical Workflows

The development and characterization of an HDAC3 inhibitor follow a logical progression from in vitro screening to in vivo validation.

Conclusion

HDAC3 inhibitors represent a promising class of therapeutic agents with broad potential in oncology and inflammatory diseases. Their mechanism of action is centered on the inhibition of the HDAC3 enzyme, leading to the hyperacetylation of histone and non-histone proteins. This results in the modulation of gene expression and the activity of key signaling pathways, ultimately leading to desired cellular outcomes such as apoptosis and cell cycle arrest in cancer cells. The continued development of potent and selective HDAC3 inhibitors, guided by the experimental approaches outlined in this guide, holds significant promise for the advancement of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]

- 6. Integrative regulation of physiology by histone deacetylase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Regulation of STAT3 by histone deacetylase-3 in diffuse large B-cell lymphoma: implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Counting & Health Analysis [sigmaaldrich.com]

- 11. "Regulation of STAT3 by histone deacetylase-3 in diffuse large B-cell l" by M. Gupta, J. J. Han et al. [hsrc.himmelfarb.gwu.edu]

An In-depth Technical Guide to the Discovery and Synthesis of a Selective HDAC3 Inhibitor: RGFP966

Disclaimer: Initial searches for a compound specifically named "Hdac3-IN-3" did not yield any results, suggesting this may not be a publicly documented or standard nomenclature for an HDAC3 inhibitor. Therefore, this guide focuses on a well-characterized and widely used selective HDAC3 inhibitor, RGFP966 , to fulfill the core requirements of your request for an in-depth technical guide.

This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of RGFP966, a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3). The information is tailored for researchers, scientists, and drug development professionals.

Introduction to HDAC3 and Selective Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins.[1] This deacetylation leads to chromatin condensation and transcriptional repression.[1] HDAC3, a class I HDAC, is unique in that its enzymatic activity is dependent on its association with the nuclear receptor co-repressor (NCoR) and silencing mediator of retinoic acid and thyroid hormone receptor (SMRT) complexes.[1] Dysregulation of HDAC3 activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2] Consequently, the development of selective HDAC3 inhibitors is a significant area of therapeutic research.[2]

RGFP966 is a potent and selective HDAC3 inhibitor with an IC50 value of 80 nM.[3] It exhibits high selectivity for HDAC3 over other HDAC isoforms.[3] This selectivity makes RGFP966 a valuable tool for studying the specific biological functions of HDAC3 and a promising lead compound for the development of targeted therapies.

Discovery and Synthesis of RGFP966

The discovery of RGFP966 emerged from efforts to develop isoform-selective HDAC inhibitors to minimize off-target effects. The development of selective HDAC3 inhibitors has been a challenge, but a notable example is RGFP966, which has an IC50 of 0.08 μM for HDAC3 and shows no significant activity against other HDACs at concentrations up to 15 μM.[2]

Synthesis

While a detailed, step-by-step synthesis protocol for RGFP966 is not fully detailed in the provided search results, the general approach for synthesizing similar o-aminoanilide-based HDAC inhibitors involves solid-phase peptide synthesis (SPPS) or solution-phase synthesis.[2] The synthesis of RGFP966, (2E)-N-(2-Amino-4-fluorophenyl)-3-[1-(3-phenyl-2-propen-1-yl)-1H-pyrazol-4-yl]-2-propenamide, would likely involve the coupling of a pyrazole-containing carboxylic acid derivative with an appropriately substituted aminophenyl component.

Quantitative Data

The following tables summarize the key quantitative data for RGFP966 and other relevant HDAC3 inhibitors for comparative purposes.

Table 1: In Vitro Inhibitory Activity of RGFP966

| Target | IC50 (nM) | Selectivity vs. other HDACs | Reference |

| HDAC3 | 80 | >200-fold | [4] |

Table 2: Comparative Inhibitory Activities of Selected HDAC3 Inhibitors

| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Reference |

| RGFP966 | >15,000 | >15,000 | 80 | [4] |

| Compound 16 (2-methylthiobenzamide) | >10,000 | >10,000 | 29 | [5][6] |

| BRD3308 | 1,080 | 1,150 | 64 | [2] |

| Entinostat (MS-275) | 190 | 410 | 950 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of HDAC3 inhibitors like RGFP966.

HDAC3 Enzymatic Assay (Fluorogenic)

This protocol is a common method for determining the in vitro potency of HDAC inhibitors.

Materials:

-

Recombinant human HDAC3/NCoR2 complex

-

Fluorogenic HDAC substrate (e.g., Acetyl-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

HDAC inhibitor (e.g., RGFP966) dissolved in DMSO

-

Developer solution (e.g., Trypsin with an HDAC inhibitor like SAHA to stop the reaction)

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the HDAC inhibitor in assay buffer. The final DMSO concentration should be kept low (e.g., <1%).

-

In a 96-well plate, add the diluted inhibitor solutions. Include wells with DMSO only as a negative control and a known HDAC inhibitor as a positive control.

-

Add the recombinant HDAC3/NCoR2 enzyme to each well and incubate for a specified pre-incubation time (e.g., 15-60 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.

-

Incubate for a further 15-30 minutes at 37°C to allow for signal development.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for HDAC Activity (Western Blot)

This protocol assesses the ability of an HDAC inhibitor to induce histone hyperacetylation in cells.

Materials:

-

Cell line of interest (e.g., a human cancer cell line)

-

Cell culture medium and supplements

-

HDAC inhibitor (e.g., RGFP966)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-HDAC3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the HDAC inhibitor or DMSO (vehicle control) for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them using cell lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal loading, strip the membrane and re-probe with an antibody against a loading control (e.g., total Histone H3 or β-actin).

Visualizations

The following diagrams illustrate key concepts related to HDAC3 function and the workflow for inhibitor characterization.

Caption: Simplified signaling pathway of HDAC3-mediated transcriptional repression and its inhibition by RGFP966.

Caption: General experimental workflow for the discovery and characterization of a selective HDAC3 inhibitor.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. tandfonline.com [tandfonline.com]

- 3. RGFP 966 | Class I Histone Deacetylases Inhibitors: R&D Systems [rndsystems.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

Hdac3-IN-3 Target Validation in Cancer Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase 3 (HDAC3) is a critical epigenetic regulator frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the target validation of HDAC3 in cancer cells, with a focus on the methodologies and expected outcomes for a selective inhibitor, exemplified by compounds with similar mechanisms of action to the investigational molecule Hdac3-IN-3. Due to the limited publicly available data on Hdac3-IN-3, this document leverages information from other well-characterized selective HDAC3 inhibitors to provide a thorough understanding of the target validation process. This guide details the impact of HDAC3 inhibition on key oncogenic signaling pathways, methodologies for crucial validation experiments, and presents quantitative data in a structured format to facilitate comparison and interpretation.

Introduction to HDAC3 in Cancer

Histone deacetylase 3 (HDAC3) is a class I histone deacetylase that plays a pivotal role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1][2] This enzymatic activity leads to chromatin condensation and transcriptional repression.[1] In numerous cancers, including colon, breast, and hematological malignancies, HDAC3 is overexpressed and contributes to tumorigenesis by silencing tumor suppressor genes and activating oncogenic pathways.[1][3][4] Inhibition of HDAC3 has emerged as a promising therapeutic strategy to reactivate tumor suppressor genes, induce cell cycle arrest, and promote apoptosis in cancer cells.[1]

Key Signaling Pathways Modulated by HDAC3 Inhibition

HDAC3 inhibition impacts multiple signaling pathways crucial for cancer cell proliferation, survival, and differentiation.

-

Wnt/β-catenin Signaling: In colon cancer, HDAC3 expression can enhance Wnt signaling. Inhibition of HDAC3 can lead to the suppression of β-catenin translocation to the nucleus and a decrease in the expression of Wnt target genes like c-MYC.[3]

-

TGF-β Signaling: HDAC3 has been shown to influence the TGF-β signaling pathway, which has complex, context-dependent roles in cancer.[3]

-

STAT3 Signaling: In multiple myeloma, HDAC3 inhibition has been demonstrated to downregulate the phosphorylation of STAT3, a key transcription factor involved in cell survival and proliferation.[1]

-

p53 Acetylation and Apoptosis: HDAC3 can deacetylate and inactivate the tumor suppressor p53. Inhibition of HDAC3 can lead to increased p53 acetylation, stabilizing the protein and promoting the transcription of pro-apoptotic target genes like BAX and PUMA.

Below is a diagram illustrating the central role of HDAC3 in various oncogenic signaling pathways.

Caption: HDAC3 signaling pathways in cancer.

Quantitative Data on the Effects of Selective HDAC3 Inhibitors

While specific data for Hdac3-IN-3 is not publicly available, the following tables summarize the quantitative effects of other selective HDAC3 inhibitors in various cancer cell lines. This data serves as a benchmark for the expected potency and efficacy of a selective HDAC3 inhibitor.

Table 1: In Vitro Efficacy of Selective HDAC3 Inhibitors in Cancer Cell Lines

| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |

| BG45 | Multiple Myeloma | MM.1S | ~5 | [1] |

| Multiple Myeloma | RPMI8226 | ~7.5 | [1] | |

| Multiple Myeloma | U266 | ~10 | [1] | |

| MI192 | Cholangiocarcinoma | HuCCT1 | Not specified | [5] |

| Cholangiocarcinoma | RBE | Not specified | [5] |

Table 2: Apoptosis Induction by Selective HDAC3 Inhibition

| Compound/Method | Cancer Type | Cell Line | Treatment | Apoptosis Induction (Fold Change or %) | Reference |

| HDAC3 Knockdown | Multiple Myeloma | RPMI8226 | - | Significant increase in Caspase-3/PARP cleavage | [1] |

| MI192 | Cholangiocarcinoma | HuCCT1 | Not specified | Increased Caspase-dependent apoptosis | [5] |

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments to validate the targeting of HDAC3 in cancer cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the HDAC3 inhibitor (e.g., Hdac3-IN-3) for 48-72 hours.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.[6]

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

Protocol:

-

Lyse treated and untreated cancer cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against HDAC3, acetylated-H3, p53, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Protocol:

-

Treat cancer cells with the HDAC3 inhibitor for the desired time period.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

HDAC3 Activity Assay

This assay measures the enzymatic activity of HDAC3.

Protocol:

-

Immunoprecipitate HDAC3 from cell lysates using an HDAC3-specific antibody.[7]

-

Resuspend the immunoprecipitated HDAC3 in HDAC assay buffer.

-

Add a fluorogenic HDAC substrate to the reaction.

-

Incubate at 37°C for a specified time.

-

Add a developer solution that specifically recognizes the deacetylated substrate and releases a fluorophore.[7]

-

Measure the fluorescence using a fluorescence plate reader.[7] The activity is proportional to the fluorescence signal.

Mandatory Visualizations

Experimental Workflow for Hdac3-IN-3 Target Validation

The following diagram outlines the logical workflow for the target validation of an HDAC3 inhibitor in cancer cells.

Caption: Experimental workflow for HDAC3 target validation.

Logical Relationship of HDAC3 Inhibition and Cellular Outcomes

This diagram illustrates the cause-and-effect relationship between HDAC3 inhibition and the resulting cellular responses in cancer cells.

Caption: Cellular outcomes of HDAC3 inhibition.

Conclusion

The validation of HDAC3 as a therapeutic target in cancer cells is a multi-faceted process that requires a combination of in vitro and in vivo studies. Selective inhibition of HDAC3 has been shown to effectively induce cell cycle arrest and apoptosis in various cancer models through the modulation of key signaling pathways. While specific data on Hdac3-IN-3 is not yet widely available, the information gathered from other selective HDAC3 inhibitors provides a strong rationale and a clear roadmap for its preclinical validation. The experimental protocols and expected quantitative outcomes detailed in this guide offer a solid framework for researchers and drug development professionals to assess the therapeutic potential of novel HDAC3 inhibitors.

References

- 1. Histone deacetylase 3 (HDAC3) as a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of HDAC3 on p53 Expression and Apoptosis in T Cells of Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HDAC3 impacts multiple oncogenic pathways in colon cancer cells with effects on Wnt and vitamin D signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relationship Between Histone Deacetylase 3 (HDAC3) and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase 3 overexpression in human cholangiocarcinoma and promotion of cell growth via apoptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. assaygenie.com [assaygenie.com]

The Selectivity Profile of a Histone Deacetylase 3 (HDAC3) Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. Dysregulation of HDAC activity has been implicated in a variety of diseases, including cancer and inflammatory disorders. HDAC3, a Class I HDAC, has emerged as a particularly promising therapeutic target. The development of selective HDAC3 inhibitors is a key focus in drug discovery to minimize off-target effects and enhance therapeutic efficacy. This document provides a detailed technical overview of the selectivity profile of a representative HDAC3 inhibitor, BRD3308, including its inhibitory activity against various HDAC isoforms, the experimental methods used for its characterization, and its role in relevant signaling pathways.

Data Presentation: Selectivity Profile of BRD3308

The inhibitory activity of BRD3308 against a panel of HDAC isoforms is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| HDAC Isoform | IC50 (nM) | Selectivity (fold vs. HDAC3) |

| HDAC3 | 54 | 1 |

| HDAC1 | 1260 | 23.3 |

| HDAC2 | 1340 | 24.8 |

Data compiled from multiple sources.[1][2][3][4]

As the data indicates, BRD3308 demonstrates significant selectivity for HDAC3 over other Class I HDACs, with approximately 23 to 25-fold greater potency for HDAC3 compared to HDAC1 and HDAC2.[1][2]

Experimental Protocols

The determination of the selectivity profile of an HDAC inhibitor involves robust and sensitive assays. Below are detailed methodologies for commonly employed experiments.

In Vitro HDAC Enzyme Inhibition Assay (Fluorogenic)

This assay is a standard method for determining the potency of inhibitors against purified recombinant HDAC enzymes.

Principle: The assay utilizes a fluorogenic substrate consisting of an acetylated lysine side chain coupled to a fluorescent reporter molecule. In the presence of an active HDAC enzyme, the acetyl group is removed. A developer solution, typically containing a protease, then cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to the HDAC activity. The presence of an inhibitor reduces this signal.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the HDAC inhibitor (e.g., BRD3308) in a suitable solvent like DMSO.

-

Dilute the recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.) to the desired concentration in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Prepare the fluorogenic HDAC substrate and developer solution according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Add a small volume of the diluted inhibitor at various concentrations to the wells of a 96-well or 384-well microplate.

-

Add the diluted HDAC enzyme to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate for an additional period (e.g., 15-30 minutes) at room temperature to allow for signal development.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm or 490/525 nm depending on the substrate).[5]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Normalize the data to the control wells (enzyme without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Experimental Workflow for Determining HDAC Inhibitor Selectivity

The following diagram illustrates a typical workflow for characterizing the selectivity of a novel HDAC inhibitor.

Signaling Pathways Involving HDAC3

HDAC3 is a key regulator in several important signaling pathways, particularly those related to inflammation and gene expression. Selective inhibition of HDAC3 can modulate these pathways, providing a therapeutic benefit.

HDAC3 in NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. HDAC3 has been shown to be a positive regulator of NF-κB activity.[6]

Mechanism: Inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκBα, leading to its ubiquitination and degradation. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus. In the nucleus, HDAC3 can deacetylate the p65 subunit at specific lysine residues, which is a crucial step for its full transcriptional activity.[6] By inhibiting HDAC3, compounds like BRD3308 can lead to the hyperacetylation of p65, thereby attenuating the expression of pro-inflammatory genes.

The following diagram illustrates the role of HDAC3 in the NF-κB signaling pathway.

Conclusion

The development of isoform-selective HDAC inhibitors is a promising strategy for the treatment of various diseases. BRD3308 serves as a compelling example of a potent and selective HDAC3 inhibitor. The detailed characterization of its selectivity profile through robust in vitro assays is crucial for understanding its therapeutic potential and mechanism of action. Furthermore, elucidating the role of HDAC3 in key signaling pathways, such as the NF-κB pathway, provides a strong rationale for the therapeutic application of selective HDAC3 inhibitors in inflammatory and other diseases. The methodologies and data presented in this guide offer a framework for the evaluation and understanding of novel HDAC3-targeted therapeutics.

References

The Impact of Selective HDAC3 Inhibition on Histone Acetylation: A Technical Guide

Introduction

Histone deacetylase 3 (HDAC3) is a critical epigenetic regulator that plays a pivotal role in the deacetylation of histone and non-histone proteins, leading to chromatin condensation and transcriptional repression.[1][2] Its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant therapeutic target.[3][4] Selective inhibition of HDAC3 offers a promising strategy to modulate gene expression with potentially fewer off-target effects than pan-HDAC inhibitors.[5] This technical guide provides an in-depth overview of the effects of selective HDAC3 inhibition on histone acetylation, using the well-characterized inhibitor RGFP966 as a primary example, due to the limited public data on the more recently identified inhibitor, Hdac3-IN-3.[6]

Data Presentation: Quantitative Effects of RGFP966 on HDAC3 Activity and Histone Acetylation

The following tables summarize the quantitative data on the inhibitory activity of RGFP966 and its downstream effects on histone acetylation.

| Inhibitor | Target | IC50 | Selectivity | Reference |

| RGFP966 | HDAC3 | 80 nM | No significant inhibition of other HDACs at concentrations up to 15 µM.[7][8] | [7][9] |

| Hdac3-IN-3 | HDAC3 | Potent inhibitor (specific IC50 not yet publicly detailed) | Selective for HDAC3. | [6] |

Table 2: Effect of RGFP966 on Histone Acetylation

| Cell/Tissue Type | Treatment | Histone Mark | Effect | Assay | Reference |

| Traumatic Brain Injury (TBI) model | RGFP966 | Acetyl-Histone H3, Acetyl-Histone H4 | Significantly elevated acetylation levels (p < 0.01).[10][11] | Western Blot | [10][11] |

| RAW 264.7 Macrophages | RGFP966 | Acetyl-Histone H3, Acetyl-Histone H4 | No alteration in global histone acetylation.[12] | Western Blot | [12] |

| Bone Marrow-Derived Macrophages (LPS-stimulated) | RGFP966 (5 µM) | Acetyl-Histone H3 | Significantly increased acetylation.[13] | Western Blot | [13] |

| Bone Marrow-Derived Macrophages (LPS-stimulated) | RGFP966 (5-10 µM) | Acetyl-Histone H4 | Significantly increased acetylation.[13] | Western Blot | [13] |

| Hepatocellular Carcinoma Cells (Huh7) | RGFP966 | Global Histone H3 acetylation (H3ac), H3K9ac | Increased acetylation.[14] | Western Blot | [14] |

| Microglia | RGFP966 | H3K27ac, H3K9ac | Significantly increased signal over specific gene promoters (e.g., Cxcl16).[15] | CUT&RUN qPCR | [15] |

| HeLa Cells (Metaphase) | RGFP966 | H3K9ac | Increased acetylation levels.[16][17] | Immunofluorescence | [16][17] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot for Histone Acetylation

This protocol is for detecting changes in histone acetylation levels in cells treated with an HDAC3 inhibitor.

a. Cell Lysis and Histone Extraction:

-

Culture cells to the desired confluency and treat with the HDAC3 inhibitor (e.g., RGFP966) at the desired concentration and duration.

-

Wash cells twice with ice-cold DPBS.

-

Lyse cells in ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and an HDAC inhibitor (like sodium butyrate) to preserve acetylation marks.[12]

-

Perform freeze-thaw cycles to ensure complete lysis.[12]

-

Centrifuge the lysate to remove cell debris.[12]

-

For histone extraction, an acid extraction method can be employed. Resuspend the cell pellet in 0.2 N HCl and incubate overnight at 4°C.[18]

-

Centrifuge and collect the supernatant containing the histones.

b. SDS-PAGE and Western Blotting:

-

Determine protein concentration of the lysates or histone extracts using a BCA or similar protein assay.

-

Load equal amounts of protein (e.g., 7-20 µg) onto a 15% polyacrylamide gel and perform SDS-PAGE.[12][14]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-H3K9ac, anti-H3K27ac) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is for identifying the genomic regions where changes in histone acetylation occur upon HDAC3 inhibition.

a. Cell Fixation and Chromatin Preparation:

-

Treat cells with the HDAC3 inhibitor (e.g., RGFP966) or vehicle control.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells to release the nuclei.

-

Resuspend the nuclear pellet in a sonication buffer.

-

Sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

b. Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin with a ChIP-grade antibody against the specific histone acetylation mark of interest (e.g., H3K27ac) overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for at least 2 hours.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit.

c. Library Preparation and Sequencing:

-

Prepare the DNA library for sequencing according to the manufacturer's protocol (e.g., Illumina).

-

Perform high-throughput sequencing.

-

Analyze the sequencing data to identify enriched genomic regions. For studies involving widespread changes in histone acetylation, a spike-in control is recommended for proper normalization.[18][19]

HDAC3 Activity Assay (Fluorometric)

This protocol measures the enzymatic activity of HDAC3 and the inhibitory effect of compounds like RGFP966.

a. Sample Preparation:

-

Prepare nuclear extracts or immunoprecipitated HDAC3 from cells or tissues.[20]

-

For inhibitor studies, prepare a dilution series of the HDAC3 inhibitor (e.g., RGFP966).

b. Assay Procedure:

-

Add the HDAC3 sample and the inhibitor to a 96-well plate.

-

Add the HDAC3 Assay Buffer.

-

Initiate the reaction by adding the fluorogenic HDAC3 substrate (e.g., [Arg-His-Lys-Lys(Ac)-AFC]).

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the HDAC3 enzymatic reaction and add a developer solution that cleaves the deacetylated substrate to release the fluorescent group (AFC).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm).

-

The fluorescence intensity is directly proportional to the HDAC3 activity.

-

Calculate the IC50 value for the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualization

Signaling Pathway of HDAC3 Inhibition

Caption: Mechanism of selective HDAC3 inhibition leading to increased histone acetylation and transcriptional activation.

Experimental Workflow for Analyzing Histone Acetylation

Caption: A typical experimental workflow for investigating the effects of an HDAC3 inhibitor on histone acetylation.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. HDAC3 - Wikipedia [en.wikipedia.org]

- 3. Histone deacetylase 3 (HDAC3) inhibitors as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel HDAC3 inhibitor with high oral availability divulged | BioWorld [bioworld.com]

- 5. HDAC3 inhibitors: a patent review of their broad-spectrum applications as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. RGFP 966 | Class I Histone Deacetylases Inhibitors: R&D Systems [rndsystems.com]

- 9. Histone Deacetylase Inhibition via RGFP966 Releases the Brakes on Sensory Cortical Plasticity and the Specificity of Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Histone deacetylase 3-specific inhibitor RGFP966 attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HDAC 3-selective inhibitor RGFP966 demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. RGFP966 Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mitotic H3K9ac is controlled by phase-specific activity of HDAC2, HDAC3, and SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. assaygenie.com [assaygenie.com]

Hdac3-IN-3 as a Chemical Probe for HDAC3 Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 3 (HDAC3) is a critical epigenetic regulator involved in a myriad of cellular processes, including transcriptional regulation, cell cycle progression, and DNA damage response. As a member of the Class I HDAC family, it primarily functions within a stable multi-protein complex with nuclear receptor co-repressors NCoR and SMRT, which is essential for its enzymatic activity. The diverse roles of HDAC3 in normal physiology and its dysregulation in various diseases, such as cancer and inflammatory disorders, have made it a compelling target for therapeutic intervention and functional studies.

Chemical probes are indispensable tools for dissecting the biological functions of proteins like HDAC3. An ideal chemical probe should be potent, selective, and well-characterized to enable unambiguous interrogation of its target. While the specific chemical probe "Hdac3-IN-3" is not extensively documented in publicly available scientific literature, this guide will utilize the well-characterized and highly selective HDAC3 inhibitor, RGFP966 , as a representative chemical probe to provide a comprehensive technical overview of how such a tool can be used to investigate HDAC3 function. The principles and methodologies described herein are broadly applicable to the study of other selective HDAC3 inhibitors.

RGFP966: A Selective Chemical Probe for HDAC3

RGFP966 is a potent and selective inhibitor of HDAC3, widely used by the research community to probe the functions of this enzyme. Its selectivity for HDAC3 over other HDAC isoforms, particularly other Class I HDACs, makes it a valuable tool for attributing specific cellular effects to the inhibition of HDAC3.

Data Presentation: Quantitative Profile of RGFP966

The following table summarizes the key quantitative data for RGFP966, providing a clear comparison of its potency and selectivity.

| Parameter | Value | HDAC Isoform | Reference |

| IC50 | 0.08 µM | HDAC3 | [1] |

| IC50 | > 15 µM | Other HDACs | [1] |

| Ki | 5 nM | HDAC3 | [1] |

| Ki | 32 nM | HDAC1 | [1] |

Key Signaling Pathways Involving HDAC3

HDAC3 is a nodal point in several critical signaling pathways. Understanding these pathways is essential for interpreting the effects of HDAC3 inhibition.

Caption: Key signaling pathways modulated by HDAC3.

Experimental Protocols

Detailed methodologies are crucial for the successful application of a chemical probe. Below are protocols for key experiments to investigate HDAC3 function using a selective inhibitor like RGFP966.

In Vitro HDAC3 Activity Assay

This assay measures the direct inhibitory effect of a compound on HDAC3 enzymatic activity.

Workflow Diagram:

Caption: Workflow for in vitro HDAC3 activity assay.

Methodology:

-

Reagents and Materials:

-

Recombinant human HDAC3/NCoR2 complex.

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

HDAC3 inhibitor (e.g., RGFP966) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Developer solution (e.g., containing trypsin and trichostatin A).

-

96-well black microplate.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the HDAC3 inhibitor in assay buffer.

-

In a 96-well plate, add the recombinant HDAC3 enzyme to each well.

-

Add the diluted inhibitor or vehicle control to the respective wells.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for an additional 15 minutes at 37°C.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that the chemical probe directly binds to HDAC3 in a cellular context.

Workflow Diagram:

References

Hdac3-IN-3 In Vitro Enzymatic Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic assay for Hdac3-IN-3, a potent inhibitor of Histone Deacetylase 3 (HDAC3). This document outlines the core principles of the assay, detailed experimental protocols, and the inhibitor's impact on relevant signaling pathways. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and biological pathways are visualized using diagrams.

Quantitative Data Presentation

| Inhibitor Name | Target(s) | IC50 (HDAC3) | Other HDAC Isoforms IC50 | Reference |

| Hdac3-IN-3 (Compound 31) | HDAC3 | Data not publicly available | Data not publicly available | [1][3][4][5][6] |

| RGFP966 | Selective HDAC3 | 80 nM | >15 µM for other HDACs | MedChemExpress |

| BRD3308 | Selective HDAC3 | 54 nM | HDAC1: 1.26 µM, HDAC2: 1.34 µM | Selleckchem |

| UF010 | Class I HDACs | 0.06 nM | HDAC1: 0.5 nM, HDAC2: 0.1 nM | Selleckchem |

| BG45 | Class I HDACs | 289 nM | HDAC1: 2.0 µM, HDAC2: 2.2 µM | Selleckchem |

Experimental Protocols: In Vitro HDAC3 Enzymatic Assay

The following protocol is a generalized procedure for determining the in vitro enzymatic activity of HDAC3 and assessing the inhibitory potential of compounds like Hdac3-IN-3. This protocol is based on commercially available fluorescence-based assays.

Principle

The assay is typically based on a two-step enzymatic reaction. First, recombinant human HDAC3 enzyme is incubated with a fluorogenic substrate containing an acetylated lysine residue. The deacetylase activity of HDAC3 removes the acetyl group. In the second step, a developer solution is added, which specifically cleaves the deacetylated substrate, releasing a fluorophore. The fluorescence intensity is directly proportional to the HDAC3 activity. The potency of an inhibitor is determined by measuring the reduction in fluorescence in the presence of the compound.

Materials and Reagents

-

Recombinant Human HDAC3 enzyme

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer Solution (containing a protease, e.g., Trypsin)

-

HDAC Inhibitor (e.g., Hdac3-IN-3, Trichostatin A as a positive control)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission ~360/460 nm)

-

DMSO (for compound dilution)

Experimental Workflow

Caption: Workflow for a typical HDAC3 in vitro enzymatic assay.

Detailed Procedure

-

Reagent Preparation:

-

Prepare a stock solution of Hdac3-IN-3 in DMSO. Create a serial dilution to test a range of concentrations.

-

Thaw the recombinant HDAC3 enzyme, substrate, and developer on ice.

-

Prepare the HDAC Assay Buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well black microplate, add the HDAC Assay Buffer.

-

Add the test compound (Hdac3-IN-3) or control inhibitor (e.g., Trichostatin A) to the respective wells. Include a "no inhibitor" control and a "no enzyme" background control.

-

Add the diluted HDAC3 enzyme to all wells except the "no enzyme" control.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the enzymatic reaction by adding the developer solution to all wells.

-

Incubate the plate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from "no enzyme" wells) from all other readings.

-

Calculate the percent inhibition for each concentration of Hdac3-IN-3 using the formula: % Inhibition = 100 * (1 - (Fluorescence with Inhibitor / Fluorescence of No Inhibitor Control))

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Signaling Pathways and Mechanism of Action

HDAC3 plays a crucial role in the regulation of gene expression through the deacetylation of histones and other non-histone proteins. Its inhibition by compounds like Hdac3-IN-3 can significantly impact cellular signaling pathways, particularly those involved in inflammation and cell survival.

NF-κB Signaling Pathway

HDAC3 is known to deacetylate the p65 subunit of NF-κB, which is a key transcription factor in the inflammatory response. Deacetylation by HDAC3 is generally associated with the repression of NF-κB target genes. Inhibition of HDAC3 would therefore lead to hyperacetylation of p65, promoting the expression of pro-inflammatory genes.

Caption: Effect of Hdac3-IN-3 on the NF-κB signaling pathway.

PI3K/AKT Signaling Pathway

HDAC3 has been shown to negatively regulate the PI3K/AKT signaling pathway. Inhibition of HDAC3 can lead to the activation of this pathway, which is involved in cell survival, proliferation, and growth.

Caption: Hdac3-IN-3 mediated activation of the PI3K/AKT pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hydroxamic acid derivatives as selective HDAC3 inhibitors: computer-aided drug design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. scispace.com [scispace.com]

Technical Guide: Preliminary Cytotoxicity Assessment of HDAC3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase 3 (HDAC3) is a critical epigenetic regulator and a promising therapeutic target in oncology.[1] Inhibition of HDAC3 has been shown to impact multiple oncogenic pathways, including those involved in cell cycle progression, apoptosis, and DNA damage repair.[1][2][3] This technical guide provides a framework for conducting preliminary cytotoxicity studies of HDAC3 inhibitors, using a hypothetical inhibitor, "Hdac3-IN-3," as a representative agent. The guide details standardized experimental protocols for assessing cytotoxicity and visualizing the underlying molecular pathways. Due to the limited publicly available data specifically for "Hdac3-IN-3," the quantitative data presented is illustrative, representing typical results for a potent and selective HDAC3 inhibitor.

Quantitative Cytotoxicity Data

The following tables summarize hypothetical quantitative data from preliminary cytotoxicity assays of Hdac3-IN-3 in various cancer cell lines. This data is intended to be representative of what might be observed for a selective HDAC3 inhibitor.

Table 1: IC50 Values of Hdac3-IN-3 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| SW480 | Colon Cancer | 85 |

| HCT116 | Colon Cancer | 120 |

| Jurkat | T-cell Leukemia | 50 |

| A549 | Lung Cancer | 250 |

| MCF-7 | Breast Cancer | 180 |

Table 2: Cell Viability of SW480 Colon Cancer Cells after 72h Treatment with Hdac3-IN-3

| Concentration (nM) | % Cell Viability (MTT Assay) |

| 1 | 98 ± 2.1 |

| 10 | 85 ± 3.5 |

| 50 | 52 ± 4.2 |

| 100 | 25 ± 2.8 |

| 500 | 8 ± 1.5 |

Table 3: Apoptosis Induction in SW480 Cells by Hdac3-IN-3 (100 nM, 48h)

| Apoptotic Marker | Fold Increase vs. Control (Western Blot) |

| Cleaved Caspase-3 | 4.2 |

| Cleaved PARP | 3.8 |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol outlines the determination of cell viability by measuring the metabolic activity of cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6]

Materials:

-

Cancer cell lines (e.g., SW480)

-

Complete cell culture medium

-

Hdac3-IN-3 (or other HDAC3 inhibitor)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[7]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]

-

Prepare serial dilutions of Hdac3-IN-3 in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

After the incubation, add 100 µL of solubilization solution to each well.[7]

-

Incubate the plate at 37°C for 4 hours or overnight to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for Apoptosis Markers

This protocol describes the detection of apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP, by western blotting.[8][9][10]

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cell pellets in lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxic evaluation of an HDAC3 inhibitor.

Caption: Experimental workflow for cytotoxicity assessment.

HDAC3 Signaling Pathway in Cancer

This diagram depicts a simplified signaling pathway illustrating the role of HDAC3 in cancer cell survival and proliferation and the mechanism of action of an HDAC3 inhibitor. Inhibition of HDAC3 leads to hyperacetylation of histones and non-histone proteins, resulting in the transcription of tumor suppressor genes and the induction of apoptosis.[1][2][11][12]

Caption: Simplified HDAC3 signaling pathway in cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]

- 3. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. broadpharm.com [broadpharm.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Apoptosis western blot guide | Abcam [abcam.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HDAC3 impacts multiple oncogenic pathways in colon cancer cells with effects on Wnt and vitamin D signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dissecting HDAC3-mediated tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of HDAC3 Inhibition on Gene Expression: A Technical Overview

Disclaimer: Information regarding a specific molecule designated "Hdac3-IN-3" is not prevalent in the reviewed scientific literature. This guide, therefore, provides a comprehensive overview of the effects of Histone Deacetylase 3 (HDAC3) inhibition on gene expression, drawing upon established research into the function of HDAC3 and the consequences of its suppression. This document is intended for researchers, scientists, and professionals in drug development.

Executive Summary

Histone Deacetylase 3 (HDAC3) is a critical enzyme that plays a pivotal role in the epigenetic regulation of gene expression.[1][2] As a member of the Class I HDAC family, it primarily functions by removing acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression.[2][3][4] HDAC3 does not act in isolation but is a key component of large multi-protein co-repressor complexes, most notably the NCoR (Nuclear Receptor Co-repressor) and SMRT (Silencing Mediator of Retinoic acid and Thyroid hormone receptor) complexes.[1][4][5] Inhibition of HDAC3 activity leads to histone hyperacetylation, resulting in a more open chromatin structure and the activation of gene expression.[2] This guide will delve into the molecular mechanisms of HDAC3, its impact on various signaling pathways, and the resultant changes in gene expression, supported by experimental methodologies and data.

Core Mechanism of HDAC3 Action and Inhibition

HDAC3's primary enzymatic function is the deacetylation of lysine residues on the N-terminal tails of histones H3 and H4.[5] This action neutralizes the positive charge of lysine, strengthening the electrostatic interaction between histones and the negatively charged DNA backbone, which in turn leads to a more compact chromatin structure that is less accessible to transcription factors.

The activity of HDAC3 is intrinsically linked to its association with the NCoR/SMRT co-repressor complexes.[1][4] These complexes are recruited to specific DNA sequences by transcription factors, thereby directing HDAC3 to specific gene promoters and enhancers to mediate gene silencing. The enzymatic activity of HDAC3 is significantly enhanced upon its incorporation into these complexes.[6][7]

Inhibition of HDAC3, either through small molecule inhibitors or genetic knockdown, prevents the removal of acetyl groups. The resulting hyperacetylation of histones leads to a relaxed chromatin state, facilitating the binding of transcriptional machinery and subsequent gene expression.

Impact of HDAC3 Inhibition on Global Gene Expression

The inhibition of HDAC3 does not lead to a global, non-specific upregulation of all genes. Instead, it affects a specific subset of genes that are critical for various cellular processes.[8] The specific genes affected are highly context-dependent, varying with cell type and the signaling environment.

Table 1: Summary of Key Genes and Pathways Regulated by HDAC3

| Cellular Process | Genes/Pathways Upregulated by HDAC3 Inhibition | Genes/Pathways Downregulated by HDAC3 Inhibition | References |

| Inflammation | Pro-inflammatory genes (in some contexts), PPARγ target genes | Pro-inflammatory genes (e.g., TNF in monocytes), NF-κB target genes | [2][6][9] |

| T-Cell Development | RORγt, P2RX7 | Genes for CD8 lineage commitment | [8] |

| Myelination | Pro-myelinating programs | Myelination-inhibitory programs (including TEAD4) | [10] |

| Neuronal Function | Bdnf, Npas4 | - | [11] |

| Metabolism | Ucp1, Ppar-γ | Fatty acid oxidation genes | [1] |

Key Signaling Pathways Modulated by HDAC3

HDAC3 is a critical node in several major signaling pathways, and its inhibition can significantly alter cellular responses.

NF-κB Signaling

HDAC3 plays a complex, multifaceted role in regulating the NF-κB signaling pathway, a central mediator of inflammation. HDAC3 can deacetylate the p65 subunit of NF-κB, which can have both positive and negative regulatory effects on NF-κB's transcriptional activity depending on the specific lysine residues involved.[6] Inhibition of HDAC3 can therefore modulate the expression of NF-κB target genes involved in the inflammatory response.[2]

References

- 1. The critical roles of histone deacetylase 3 in the pathogenesis of solid organ injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]

- 3. Histone Deacetylase 3: A Potential Therapeutic Target for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrative regulation of physiology by histone deacetylase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sdbonline.org [sdbonline.org]

- 6. HDAC3 in action: Expanding roles in inflammation and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone deacetylase 3 (HDAC3) activity is regulated by interaction with protein serine/threonine phosphatase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. HDAC3 Mediates the Inflammatory Response and LPS Tolerance in Human Monocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A histone deacetylase 3–dependent pathway delimits peripheral myelin growth and functional regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone deacetylase-3: Friend and foe of the brain - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Impact of Selective HDAC3 Inhibition by RGFP966 on Cell Cycle Progression

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial inquiries for the compound "Hdac3-IN-3" indicate that it is a recently described molecule, primarily characterized through computational drug design strategies. Consequently, extensive experimental data regarding its specific effects on cell cycle progression is not yet publicly available. To fulfill the core requirements of a detailed technical guide, this document will focus on a well-characterized and selective HDAC3 inhibitor, RGFP966 , for which there is a substantial body of experimental evidence.

Executive Summary

Histone deacetylase 3 (HDAC3) is a critical epigenetic regulator implicated in the control of cell proliferation, differentiation, and survival. Its dysregulation is frequently observed in various malignancies, making it a compelling target for cancer therapy. Selective inhibition of HDAC3 offers a more targeted therapeutic approach with a potentially improved safety profile compared to pan-HDAC inhibitors. This guide provides a comprehensive technical overview of the effects of a selective HDAC3 inhibitor, RGFP966, on cell cycle progression. RGFP966 has been shown to impede cell cycle advancement, primarily by inducing DNA damage and impairing S phase progression, ultimately leading to apoptosis in cancer cells. This document details the quantitative effects of RGFP966 on cell cycle distribution, outlines the experimental protocols for its study, and visualizes the implicated signaling pathways.

Quantitative Data on Cell Cycle Effects of RGFP966

The primary effect of RGFP966 on cell cycle progression is the induction of S-phase arrest and DNA damage, which subsequently leads to apoptosis. The following tables summarize the quantitative data from studies on various cancer cell lines.

Table 1: Effect of RGFP966 on Cell Viability

| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (hours) | Reduction in Cell Viability (%) | Reference |

| HH | Cutaneous T-cell Lymphoma | 10 | 72 | Significant | [1] |

| Hut78 | Cutaneous T-cell Lymphoma | 10 | 72 | Significant | [1] |

| Murine Lymphoma (Eμ-myc, EM330) | B-cell Lymphoma | Not Specified | 48 | Significant | [2] |

| Human Lymphoma (Daudi) | Burkitt's Lymphoma | Not Specified | 48 | Significant | [2] |

Table 2: Induction of Apoptosis by RGFP966

| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (hours) | Apoptosis Induction | Reference |

| T-cell Lymphoma | Cutaneous T-cell Lymphoma | Not Specified | Not Specified | Increased | [3] |

| Hepatocellular Carcinoma | Liver Cancer | Not Specified | Not Specified | Increased | [3] |

| Murine and Human Lymphoma | Hematologic Malignancies | Not Specified | Not Specified | Increased (via cleaved caspase-3) | [2] |

Note: Specific percentages for cell cycle phase distribution following RGFP966 treatment are not consistently reported across the literature. However, studies consistently demonstrate a significant impairment of S-phase progression and an increase in DNA damage markers.[1][4]

Core Signaling Pathways Modulated by RGFP966

RGFP966-mediated inhibition of HDAC3 impacts several key signaling pathways that converge to halt cell cycle progression and induce apoptosis.

DNA Damage Response and S-Phase Arrest

Inhibition of HDAC3 by RGFP966 leads to replication stress and the accumulation of DNA damage.[4] This triggers a DNA damage response (DDR) pathway, which is a primary mechanism for the observed S-phase arrest.

Modulation of Apoptotic Pathways

RGFP966 promotes apoptosis by altering the expression of key regulatory proteins, notably the Bcl-2 family of proteins. Inhibition of HDAC3 leads to a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby shifting the balance towards apoptosis.[2]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of RGFP966 on cell cycle progression.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Preparation:

-

Culture cells to the desired confluence and treat with RGFP966 or vehicle control for the specified duration.

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[5]

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.